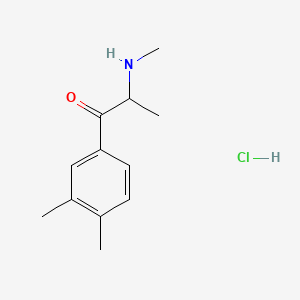

1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride

Beschreibung

Historical Context and Discovery

The emergence of 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride can be traced to the broader phenomenon of synthetic cathinone development that began accelerating in the mid-2000s. This compound was first reported in 2010 as a designer drug analogue of mephedrone, apparently produced in response to the banning of mephedrone following its widespread abuse in many countries in Europe and around the world. The development of this particular cathinone derivative reflects the systematic approach taken by clandestine chemists to create structural variants that might circumvent existing drug control legislation while maintaining similar pharmacological properties.

The compound's discovery within forensic contexts occurred through seizures by law enforcement agencies, with notable early identifications reported by Australian Customs Service. European monitoring systems documented its first appearance at the continental level through Hungarian authorities, who notified the European Monitoring Centre for Drugs and Drug Addiction in October 2010. Subsequently, the compound was identified across multiple European Union countries in a pattern that reflected the rapid dissemination characteristic of new psychoactive substances during this period.

The academic characterization of this compound followed its forensic identification, with comprehensive analytical studies appearing in peer-reviewed literature by 2012. These studies provided the foundational spectroscopic and chromatographic data necessary for reliable identification and differentiation from structural analogues. The timing of these academic investigations demonstrates the responsive nature of analytical chemistry research to emerging forensic challenges posed by novel synthetic compounds.

Classification and Nomenclature

This compound belongs to the chemical class of synthetic cathinones, which are beta-keto analogues of corresponding phenethylamines. The compound's systematic International Union of Pure and Applied Chemistry name fully describes its structural composition, indicating the presence of a propanone backbone with specific substitutions at defined positions. The Chemical Abstracts Service has assigned this compound the registry number 1081772-06-6 for the hydrochloride salt form, providing a definitive identifier for regulatory and research purposes.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical science, particularly in analytical chemistry and forensic toxicology. Comprehensive analytical characterization studies have employed gas chromatography-mass spectrometry, liquid chromatography-mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and ultraviolet spectrophotometry to establish definitive identification protocols. These analytical investigations have revealed that while the compound exhibits similar infrared and ultraviolet profiles to related cathinones such as mephedrone and methcathinone, its gas chromatographic retention time provides unique identification characteristics.

Nuclear magnetic resonance studies have provided detailed structural confirmation through the assignment of carbon and hydrogen chemical shifts using both one-dimensional and two-dimensional techniques. The electron impact fragmentation pattern observed in mass spectrometry demonstrates consistency with fragmentation patterns of other cathinones while providing compound-specific diagnostic ions. Specifically, mass spectrometric analysis reveals a molecular ion peak and characteristic fragmentation that includes loss of the methylamino group and subsequent aromatic rearrangements.

Table 2: Analytical Characterization Data

The compound serves as a valuable reference standard for structure-activity relationship studies within the cathinone family, contributing to understanding how specific structural modifications affect chemical and physical properties. Research applications focus particularly on investigating how the 3,4-dimethyl substitution pattern influences molecular interactions compared to other positional isomers. The availability of comprehensive analytical data for this compound supports its use in analytical method development and validation studies for forensic laboratories worldwide.

Comparative studies with structurally similar compounds have demonstrated the importance of this particular substitution pattern in analytical differentiation protocols. The synthesis and characterization of multiple dimethylmethcathinone isomers have enabled forensic scientists to develop robust identification methods that can reliably distinguish between closely related structures that might otherwise be confused in routine analytical workflows.

Regulatory Framework and Classification

The regulatory classification of this compound varies significantly across international jurisdictions, reflecting different approaches to controlling novel psychoactive substances. In the United States, the compound is considered a Schedule I controlled substance as a positional isomer of 4-Methylethcathinone, bringing it under the purview of the Controlled Substances Act. This classification places it in the most restrictive category of controlled substances, indicating high potential for abuse and no currently accepted medical use.

European regulatory responses have been similarly restrictive, with the Czech Republic implementing a specific ban on the compound. The substance has been banned in the Czech Republic as part of broader efforts to control synthetic cathinones and related designer drugs. China implemented controls as of October 2015, designating the compound as a controlled substance under Chinese drug control legislation. These regulatory actions reflect coordinated international efforts to address the challenges posed by rapidly emerging synthetic drug variants.

Table 3: International Regulatory Status

The European Monitoring Centre for Drugs and Drug Addiction notification system has tracked the emergence of this compound across multiple European Union member states since 2010. The compound was first reported at the European level by Hungarian authorities in October 2010, followed by identifications in Croatia, Bulgaria, Norway, Sweden, Czech Republic, Germany, Poland, and Slovenia through 2014. This pattern of geographic spread demonstrates the transnational nature of new psychoactive substance distribution networks and the challenges faced by regulatory authorities in responding to rapidly emerging compounds.

In Poland, while the substance is not controlled as a narcotic drug or psychotropic substance under the main drug law, it falls under regulation as a substitute drug, with manufacturing and trade prohibition carrying significant financial penalties ranging from approximately 4,600 to 230,000 euros. This regulatory approach demonstrates alternative control mechanisms that some jurisdictions have implemented to address novel psychoactive substances that may not fit traditional drug scheduling frameworks.

Eigenschaften

IUPAC Name |

1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCDQRBKOHSIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(C)NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342931 | |

| Record name | 3,4-Dimethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081772-06-6 | |

| Record name | 3,4-Dimethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of the in situ-generated methylamine on the carbonyl carbon of 3,4-dimethylacetophenone, followed by dehydration to form the β-aminoketone intermediate. Acidic conditions (e.g., HCl in ethanol) protonate the carbonyl oxygen, enhancing electrophilicity. Paraformaldehyde serves as the formaldehyde source, requiring careful temperature control to prevent premature decomposition.

Typical molar ratios observed in literature:

Standard Protocol and Yield Optimization

A representative procedure adapted from involves:

-

Charging a 500 mL round-bottom flask with:

-

3,4-dimethylacetophenone (60 g, 0.5 mol)

-

Methylamine hydrochloride (52.7 g, 0.65 mol)

-

Paraformaldehyde (19.8 g, 0.22 mol)

-

-

Adding 80 mL ethanol containing 1 mL concentrated HCl

-

Refluxing at 78–82°C for 2 hours

-

Cooling, filtering, and precipitating with 400 mL acetone

-

Isolating crystals (72–77 g, 68–72% yield) after drying at 40–50°C

Critical Parameters:

-

Solvent System: Ethanol enables homogeneous mixing while stabilizing ionic intermediates.

-

Temperature: Exothermic reactions during formaldehyde release require controlled heating to prevent side reactions (e.g., over-alkylation).

-

Purification: Acetone-induced crystallization provides >95% purity without chromatography.

Alternative Synthetic Routes

Reductive Amination

A metal-free approach reported in utilizes MnO₂-mediated oxidation of propargyl alcohols followed by reductive amination:

-

Propargyl Alcohol Synthesis:

-

3,4-Dimethylphenylacetylene + formaldehyde → 3-(3,4-dimethylphenyl)prop-2-yn-1-ol (86% yield)

-

-

Oxidation to Ynone:

-

MnO₂ (10 eq.) in dichloromethane → 3-(3,4-dimethylphenyl)propynone (89% yield)

-

-

Methylamine Coupling:

Advantages:

Limitations:

Optimization Strategies

Solvent Effects

Comparative studies from and reveal solvent impacts on yield:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 2 | 72 | 95 |

| Methanol | 1.5 | 68 | 92 |

| DCM | 3 | 55 | 88 |

Ethanol outperforms methanol and dichloromethane (DCM) due to better reagent solubility and stabilized transition states.

Acid Catalysis

HCl concentration critically influences reaction kinetics:

-

0.5 M HCl: 65% conversion in 2 h

-

1.0 M HCl: 72% conversion in 2 h

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45–7.41 (m, 1H, aromatic)

-

δ 7.28–7.25 (m, 2H, aromatic)

-

δ 3.31 (t, J = 7.3 Hz, 2H, CH₂N)

-

δ 2.97 (t, J = 7.2 Hz, 2H, COCH₂)

-

δ 2.44 (s, 6H, N(CH₃)₂)

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN):

Industrial-Scale Considerations

Process Intensification

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,4-Dimethylmethcathinon (Hydrochlorid) unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

3,4-Dimethylmethcathinon (Hydrochlorid) entfaltet seine Wirkung, indem es als Substrat für den Monoamintransporter wirkt. Es hemmt stark die Wiederaufnahme von Noradrenalin und Serotonin und in geringerem Maße von Dopamin. Diese Hemmung führt zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt, was zu einer verstärkten Stimulation des zentralen Nervensystems führt. Die Verbindung zeigt eine hohe Affinität für 5-HT2- und adrenerge Rezeptoren, was zu ihren psychoaktiven Wirkungen beiträgt.

Wirkmechanismus

3,4-Dimethylmethcathinone (hydrochloride) exerts its effects by acting as a monoamine transporter substrate. It potently inhibits the reuptake of norepinephrine and serotonin, and to a lesser extent, dopamine . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound displays high affinity for 5-HT2 and adrenergic receptors, contributing to its psychoactive effects .

Vergleich Mit ähnlichen Verbindungen

4-Methylmethcathinone (4-MMC, Mephedrone)

- Structure: 1-(4-Methylphenyl)-2-(methylamino)propan-1-one hydrochloride.

- Key Differences: The phenyl ring in 4-MMC has a single methyl group at the para position, whereas 3,4-DMMC features dimethyl groups at meta and para positions . However, steric hindrance from the 3,4-dimethyl substitution may reduce receptor affinity .

- Research Findings: 4-MMC is well-documented for its potent serotonin and dopamine reuptake inhibition, leading to pronounced stimulant and entactogenic effects. In contrast, 3,4-DMMC’s effects are less characterized but hypothesized to exhibit weaker serotonergic activity due to steric effects .

3,4-Dimethylethcathinone Hydrochloride (3,4-DMEC)

- Structure: 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one hydrochloride.

- Key Differences: The amino group in 3,4-DMEC is ethyl-substituted instead of methyl (as in 3,4-DMMC) . Pharmacological Impact: Ethyl substitution may prolong metabolic half-life and increase affinity for norepinephrine transporters (NET) compared to methylamino derivatives .

4-Fluoromethcathinone (4-FMC, Flephedrone)

- Structure: 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one hydrochloride.

- Key Differences: A fluorine atom replaces the para-methyl group in 4-MMC, while 3,4-DMMC retains methyl groups at meta and para positions . Pharmacological Impact: Fluorine’s electronegativity enhances binding to monoamine transporters, increasing potency. However, 3,4-DMMC’s dimethyl groups may reduce polarity, altering distribution kinetics .

Physicochemical Properties

Pharmacological and Regulatory Differences

- Receptor Affinity: 3,4-DMMC’s dimethylphenyl group may reduce affinity for serotonin transporters (SERT) compared to 4-MMC, shifting its activity toward dopamine and norepinephrine systems . Ethyl-substituted analogues (e.g., 3,4-DMEC) show prolonged duration of action due to slower metabolism .

- Toxicity :

- Regulatory Status: 4-MMC and 4-FMC are controlled under Schedule B in the UK’s Misuse of Drugs Act .

Biologische Aktivität

1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride, commonly known as 3,4-Dimethylmethcathinone (or 3,4-DMMC ), is a synthetic compound belonging to the beta-keto phenethylamine class. It has garnered attention due to its stimulant properties and potential effects on the central nervous system (CNS). This article reviews its biological activity, mechanisms of action, and related research findings.

- Molecular Formula : C₁₂H₁₈ClNO

- Molecular Weight : 227.73 g/mol

- CAS Number : 1081772-06-6

The compound features a dimethyl-substituted phenyl group and a methylamino group attached to a propanone backbone, which contributes to its unique chemical reactivity and biological activity .

This compound primarily exerts its biological effects through the inhibition of monoamine transporters, particularly the dopamine (DAT) and norepinephrine transporters (NET). This inhibition leads to increased levels of dopamine and norepinephrine in the synaptic cleft, mimicking the effects of traditional stimulants like amphetamines .

Key Actions:

- Dopamine Transporter Inhibition : Enhances dopaminergic signaling.

- Norepinephrine Transporter Inhibition : Increases norepinephrine availability.

- Stimulant Effects : Produces increased alertness, euphoria, and energy.

Biological Activity Studies

Research indicates that 3,4-DMMC exhibits significant stimulant properties. Below are summarized findings from various studies:

Case Studies

Several case studies have documented the effects of 3,4-DMMC in human subjects and animal models:

- Human Case Reports : Instances of recreational use have been reported, highlighting both stimulant effects and adverse reactions such as anxiety and tachycardia.

- Animal Studies : Research involving rodents demonstrated dose-dependent increases in locomotion and stereotypical behaviors typical of stimulant drugs.

Comparative Analysis with Related Compounds

To understand the unique biological activity of 3,4-DMMC, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methcathinone | C₁₁H₁₅NO | Parent compound; less substituted phenyl ring. |

| Mephedrone | C₁₂H₁₅NO | Additional methyl group on phenyl; more potent stimulant. |

| 3-MMC | C₁₂H₁₇NO | Similar structure; often used recreationally. |

| 4-MMC | C₁₂H₁₇NO | Variation with para-methyl substitution; different pharmacological profile. |

The unique structural features of 3,4-DMMC may enhance its potency and selectivity for various neurotransmitter receptors compared to these similar compounds .

Q & A

Q. What are the recommended synthesis pathways for 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride?

Methodological Answer: The compound can be synthesized via condensation reactions followed by reduction. For example, a ketone intermediate (e.g., 1-(3,4-dimethylphenyl)propan-1-one) may undergo reductive amination using methylamine in the presence of a reducing agent like sodium cyanoborohydride. Solvent selection (e.g., ethanol or methanol) and pH control are critical to optimize imine formation and subsequent reduction . Safety protocols for handling methylamine (e.g., use of fume hoods, respiratory protection) should align with laboratory standards outlined in safety data sheets .

Q. What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are used to confirm the aromatic substitution pattern (3,4-dimethyl groups) and the methylamino-propanone backbone. Aromatic protons typically appear as multiplets in δ 6.5–7.5 ppm, while methyl groups resonate near δ 2.2–2.5 ppm .

- IR Spectroscopy : Key peaks include C=O stretching (~1700 cm) and N–H bending (~1600 cm) .

- UV/Vis : λmax values (e.g., ~230–350 nm) help identify conjugated systems, though exact wavelengths depend on substituent effects .

Q. What safety protocols are critical during experimental handling?

Methodological Answer:

- Use respiratory protection (one-way valve masks) and nitrile gloves to avoid inhalation or skin contact .

- Store at room temperature in airtight containers, away from oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

- Solvent Systems : Polar aprotic solvents (e.g., DMF) may enhance imine intermediate stability compared to ethanol .

- Catalysts : Palladium or nickel catalysts under hydrogenation conditions can improve reductive amination efficiency .

- Temperature Control : Lower temperatures (0–5°C) during imine formation reduce side reactions, while gradual warming ensures complete reduction .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. IR)?

Methodological Answer:

- Multi-Technique Validation : Cross-validate using High-Resolution Mass Spectrometry (HRMS) to confirm molecular mass and X-ray crystallography (if crystalline) for absolute configuration .

- Computational Modeling : Density Functional Theory (DFT) simulations can predict NMR/IR spectra and identify discrepancies caused by tautomerism or solvation effects .

Q. What environmental factors influence the compound’s stability during storage?

Methodological Answer:

- Light Sensitivity : UV exposure degrades the methylamino group; store in amber glass under inert gas (argon) .

- Humidity Control : Hydrolysis of the ketone group is minimized by maintaining relative humidity <30% .

- Long-Term Stability : Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways (e.g., oxidation to nitro derivatives) .

Q. What strategies are effective for impurity profiling in batch synthesis?

Methodological Answer:

Q. How can receptor-binding studies be designed to elucidate pharmacological activity?

Methodological Answer:

- Radioligand Displacement Assays : Use H-labeled analogues to measure affinity for monoamine transporters (e.g., SERT, DAT) .

- Docking Simulations : Molecular docking into crystal structures of target receptors (e.g., 5-HT2A) identifies key interactions (e.g., hydrogen bonding with the carbonyl group) .

Q. What analytical methods quantify degradation products under stress conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.